Echinocandin B - 54651-05-7

Echinocandin B

Catalog Number: EVT-267029
CAS Number: 54651-05-7
Molecular Formula: C52H81N7O16
Molecular Weight: 1060.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Echinocandin B (ECB) is a naturally occurring lipopeptide antifungal agent primarily produced by various species of the fungus Aspergillus, such as Aspergillus nidulans [, , ] and Aspergillus pachycristatus [, , ]. It belongs to the echinocandin family, a group of cyclic lipopeptides known for their potent antifungal activity []. ECB is considered a valuable precursor for the synthesis of clinically relevant antifungal drugs like anidulafungin [, , , , ].

Synthesis Analysis

Echinocandin B is primarily produced through fermentation processes using various strains of Aspergillus [, ]. The fermentation typically utilizes fructose as the main carbon source, but research has explored the use of cheaper alternatives like starch to reduce production costs [].

Molecular Structure Analysis

Echinocandin B is a lipopeptide characterized by a complex cyclic hexapeptide core acylated at the N-terminus with linoleic acid []. The cyclic peptide core comprises six amino acid residues, several of which are hydroxylated. These include:

  • 3S-hydroxyl-4S-methyl-L-proline []
Chemical Reactions Analysis

Echinocandin B can undergo several chemical reactions, with the most significant being enzymatic deacylation. This process involves the removal of the linoleoyl acyl unit from the N-terminus of ECB, resulting in the biologically inactive cyclic peptide core, also known as the "nucleus" [, ].

The ECB nucleus can then be chemically reacylated with various substituted acids using active esters or acid halides to generate novel ECB analogs []. This approach has been extensively employed to synthesize analogs with enhanced antifungal activity, improved solubility, and reduced toxicity [, , ].

Other chemical modifications explored include the derivatization of the hemiaminal group in ECB to form stable hemiaminal ethers with pendant basic amines for salt formation []. This modification aims to address the instability of ECB under strongly basic conditions and improve its water solubility.

Mechanism of Action

Echinocandin B exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase [, , , ]. This enzyme is crucial for synthesizing 1,3-β-D-glucan, a major and essential component of the fungal cell wall [, , ]. By inhibiting glucan synthase, ECB disrupts fungal cell wall synthesis, leading to cell lysis and ultimately fungal death [].

One challenge associated with Echinocandin B is its instability under strongly basic conditions due to the presence of a hemiaminal group [].

Applications
  • Antifungal Research: Echinocandin B serves as a valuable tool for investigating the mechanism of action of echinocandin-class antifungal agents [, ].
  • Structure-Activity Relationship Studies: Researchers utilize ECB as a starting point for synthesizing analogs with improved antifungal activity, pharmacokinetic properties, and reduced toxicity [, , , ].
  • Drug Development: ECB is a critical precursor for synthesizing clinically relevant antifungal drugs, including anidulafungin, which exhibits broad-spectrum antifungal activity and is used to treat invasive candidiasis [, , , ].
  • Tool Compound: ECB serves as a tool compound in various biological assays to assess fungal susceptibility, screen for novel antifungal agents, and study fungal cell wall biosynthesis [, , , ].
Future Directions
  • Novel Analog Development: Continued research into synthesizing novel ECB analogs with enhanced antifungal activity, improved pharmacokinetic properties (e.g., increased oral bioavailability), and reduced toxicity is crucial [, ].
  • Overcoming Drug Resistance: As fungal resistance to existing antifungal agents is an increasing concern, developing strategies to overcome resistance mechanisms is vital []. This could involve exploring synergistic effects of ECB analogs with other antifungal agents or identifying novel drug targets.
  • Elucidating Biosynthetic Pathways: Further investigations into the complete biosynthetic pathway of ECB are necessary to understand the enzymatic mechanisms involved and explore potential genetic engineering approaches to enhance production or generate novel analogs [, , ].

Anidulafungin

Compound Description: Anidulafungin is a semi-synthetic echinocandin antifungal drug. It is a derivative of Echinocandin B and acts as a potent inhibitor of fungal (1,3)-β-d-glucan synthase. Anidulafungin is used intravenously to treat invasive candidiasis. []

Relevance: Anidulafungin is a clinically important antifungal drug derived from Echinocandin B. Its development highlights the significance of Echinocandin B as a starting point for creating effective antifungal therapies. []

Pneumocandin A0

Compound Description: Pneumocandin A0 is an antifungal lipohexapeptide produced by the fungus Glarea lozoyensis. It belongs to the echinocandin family and shares structural similarities with Echinocandin B. Pneumocandin A0 contains trans-4-hydroxy-l-proline and (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-l-proline. []

Relevance: Pneumocandin A0's structural resemblance to Echinocandin B and its shared biosynthetic origin, specifically the utilization of a proline hydroxylase for hydroxyproline generation, makes it a relevant related compound. []

Pneumocandin B0

Compound Description: Pneumocandin B0, similar to Pneumocandin A0, is an antifungal lipohexapeptide produced by Glarea lozoyensis. This compound also belongs to the echinocandin family and shares a similar structure with Echinocandin B. A key distinction lies in the replacement of the (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-l-proline residue found in Pneumocandin A0 with trans-3-hydroxy-l-proline in Pneumocandin B0. []

Relevance: Pneumocandin B0's close structural relationship to Echinocandin B and its production by the same fungal species that produces Pneumocandin A0 further underscores the relevance of these compounds in understanding the structure-activity relationships within the echinocandin family. []

Caspofungin

Compound Description: Caspofungin is a semi-synthetic echinocandin antifungal drug. It is synthesized from pneumocandin B0 and acts as a potent inhibitor of β-1,3-D-glucan synthase. Caspofungin is used to treat invasive aspergillosis and candidiasis. []

Relevance: Caspofungin's derivation from pneumocandin B0, a close structural analogue of Echinocandin B, highlights the importance of the echinocandin family in developing effective antifungal therapies. []

Cilofungin (LY121019)

Compound Description: Cilofungin is a semi-synthetic analog of Echinocandin B. It is synthesized by chemically reacylating the Echinocandin B nucleus with an N-(4-n-octyloxybenzoyl) acyl unit. Cilofungin exhibits potent anti-Candida activity with low toxicity. []

Relevance: Cilofungin is directly derived from Echinocandin B, showcasing the potential of modifying the Echinocandin B structure to create novel antifungal agents with enhanced properties. []

LY303366

Compound Description: LY303366 is a semi-synthetic analog of Echinocandin B. It is a potent inhibitor of (1,3)-β-d-glucan synthase and has shown efficacy in animal models of human fungal infections. LY303366 is notable for its rapid and potent fungicidal activity against yeasts. [, ]

Relevance: LY303366 represents another successful attempt at modifying the Echinocandin B structure to enhance its antifungal properties. The rapid fungicidal activity of LY303366 distinguishes it from other echinocandins and highlights its potential as a therapeutic agent. [, ]

Echinocandin B Nucleus

Compound Description: The Echinocandin B nucleus is the cyclic hexapeptide core of Echinocandin B. It is generated by enzymatic removal of the linoleoyl side chain from Echinocandin B using the bacterium Actinoplanes utahensis. [, ] The nucleus itself is biologically inactive but serves as a crucial starting material for synthesizing new Echinocandin B analogs with modified acyl side chains. []

Relevance: The Echinocandin B nucleus is directly derived from Echinocandin B and is a key intermediate in the development of semi-synthetic echinocandin analogs. [, ]

FR901379

Compound Description: FR901379 is a naturally occurring echinocandin lipopeptide with potent antifungal activity. Similar to Echinocandin B, it consists of a cyclic hexapeptide core and a fatty acid side chain. []

Relevance: FR901379 is structurally related to Echinocandin B and emphasizes the diversity of naturally occurring echinocandins, offering potential avenues for discovering new antifungal compounds or templates for drug design. []

Echinocandin E

Compound Description: Echinocandin E is a novel echinocandin analog produced by engineering the biosynthetic pathway of Echinocandin B. It exhibits enhanced stability compared to Echinocandin B. [, ]

Relevance: Echinocandin E highlights the possibility of manipulating the biosynthesis of Echinocandin B to generate analogs with improved properties, such as enhanced stability. [, ]

Echinocandin F

Compound Description: Echinocandin F is an unexpected derivative of Echinocandin B, identified during the heterologous expression of a modified echinocandin biosynthetic gene cluster. It is a tetradeoxy echinocandin derivative. []

Relevance: The discovery of Echinocandin F, alongside Echinocandin E, during the heterologous expression of a redesigned Echinocandin B biosynthetic pathway underscores the complexity of these biosynthetic systems and the potential for generating novel analogs. []

Aculeacin A

Compound Description: Aculeacin A is a naturally occurring antifungal agent that also acts as a potent inhibitor of (1-3)-β-D-glucan synthase, similar to Echinocandin B. []

Relevance: Although structurally distinct from Echinocandin B, aculeacin A shares a similar mechanism of action, highlighting the importance of (1-3)-β-D-glucan synthase as a target for antifungal agents and suggesting potential convergent evolution in targeting this pathway. []

Papulacandin B

Compound Description: Papulacandin B is a naturally occurring antifungal agent produced by the deuteromycete Papularia sphaerosperma. Like Echinocandin B, it inhibits glucan synthesis in yeast spheroplasts, suggesting a similar mechanism of action. []

Relevance: Despite structural differences from Echinocandin B, Papulacandin B's shared ability to inhibit glucan synthesis further emphasizes the significance of this pathway in antifungal drug development. []

Properties

CAS Number

54651-05-7

Product Name

Echinocandin B

IUPAC Name

(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Molecular Formula

C52H81N7O16

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

InChI Key

FAUOJMHVEYMQQG-RQYJTCPZSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Echinocandin B; NSC 287461; A30912A; A 30912A; A-30912A; A22082; A 22082; A-22082

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.